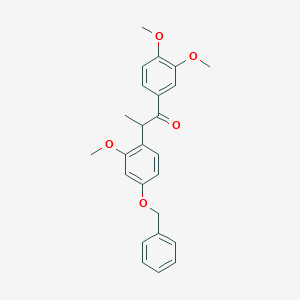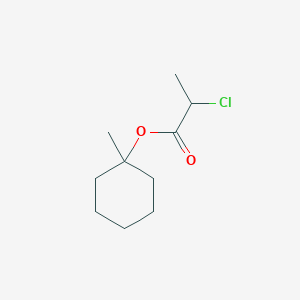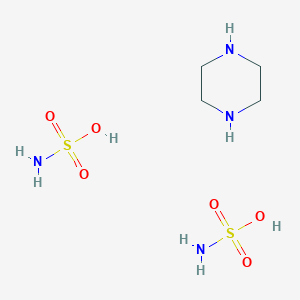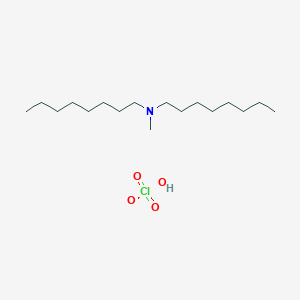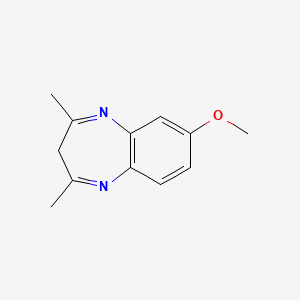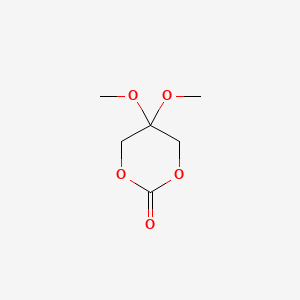
5,5-Dimethoxy-1,3-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethoxy-1,3-dioxan-2-one is an organic compound with the molecular formula C6H10O5. It is a cyclic carbonate derivative and is known for its unique chemical properties and potential applications in various fields. This compound is characterized by its six-membered ring structure containing two methoxy groups and a dioxanone moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-1,3-dioxan-2-one typically involves the reaction of dihydroxyacetone dimer with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and efficient purification techniques is crucial to obtain a high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
5,5-Dimethoxy-1,3-dioxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5,5-Dimethoxy-1,3-dioxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 5,5-Dimethoxy-1,3-dioxan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3-dioxan-2-one: This compound has a similar structure but with methyl groups instead of methoxy groups.
1,3-Dioxan-2-one: A simpler analog without the methoxy or methyl substitutions.
Neopentylene carbonate: Another cyclic carbonate with different substituents.
Uniqueness
5,5-Dimethoxy-1,3-dioxan-2-one is unique due to its methoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functional group interactions are required.
特性
CAS番号 |
869491-43-0 |
|---|---|
分子式 |
C6H10O5 |
分子量 |
162.14 g/mol |
IUPAC名 |
5,5-dimethoxy-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O5/c1-8-6(9-2)3-10-5(7)11-4-6/h3-4H2,1-2H3 |
InChIキー |
JWPRDPBEXGKHLA-UHFFFAOYSA-N |
正規SMILES |
COC1(COC(=O)OC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


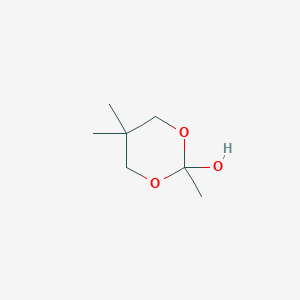
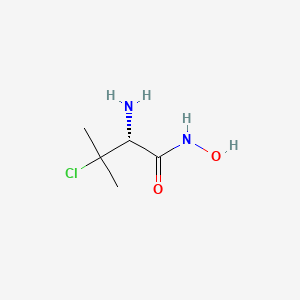
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol](/img/structure/B12541088.png)
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
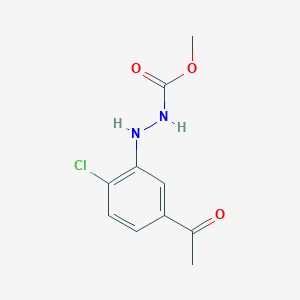

![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
